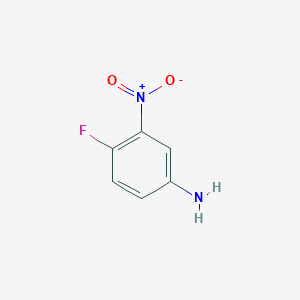

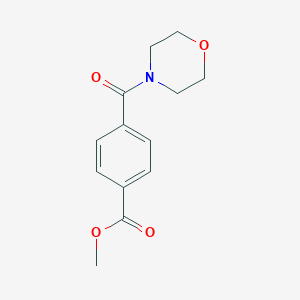

![molecular formula C12H12O5 B182558 Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate CAS No. 81581-27-3](/img/structure/B182558.png)

Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate

Overview

Description

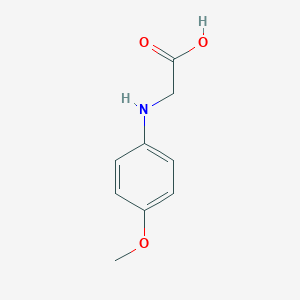

“Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate” is a chemical compound with the molecular formula C12H12O4 . It has an average mass of 220.221 Da and a monoisotopic mass of 220.073563 Da . The compound is also known by several other names, including Ethyl (2E)-3-(1,3-benzodioxol-5-yl)-2-propenoate and Ethyl (2E)-3-(1,3-benzodioxol-5-yl)acrylate .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature . For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling . Another study reported the synthesis of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed based on its molecular formula C12H12O4 . The compound contains 12 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.2±0.1 g/cm3, a boiling point of 337.2±11.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . The compound also has an enthalpy of vaporization of 58.0±3.0 kJ/mol and a flash point of 149.2±19.3 °C .

Scientific Research Applications

Oxidative Photochemical Cyclization : Ethyl 3-(1-methyl-1H-indol-3-yl)-3-oxopropanoates underwent oxidative photocyclization to form benzo[a]carbazole rings, demonstrating a method for synthesizing complex organic structures (Li et al., 2015).

Synthesis of Benzo[f]quinoline Derivatives : The compound was used in the synthesis of ethyl (3-arylbenzo[f]quinol-1-yl)acetates and esters of 3-aryl-1-heteryl-2-benzo[f]quinolylcarboxylic acids, showing its utility in creating heterocyclic structures (Gusak & Kozlov, 2007).

Fungal Xanthone Synthesis : It has been used in the synthesis of various compounds, including ethyl 2-acetyl-1-hydroxy-6-methoxy-8-methyl-9-oxoxanthen-3-ylacetate, indicating its role in synthesizing bioactive molecules (Iijima et al., 1979).

Crystal Structure Analysis : Studies have been conducted on the crystal structure of related compounds, providing insights into their molecular arrangement and interactions, which is crucial for understanding their properties and applications (Marjani, 2013).

Acrylate Derivatives Synthesis : Ethyl acrylates derived from the compound have been prepared and analyzed by X-ray, contributing to the field of material science and molecular engineering (Dölling et al., 1991).

Synthesis of Novel Heteroannulated Chromone : The compound was used in the synthesis of 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6]naphthyridine-6(5H),8-dione (MBCND), showcasing its application in creating new organic molecules (Halim & Ibrahim, 2017).

Pharmaceutical Applications : It was studied as part of dabigatran etexilate tetrahydrate, indicating its potential use in drug development (Liu et al., 2012).

Quantitative Bioanalytical Method Development : This compound has been used in developing a bioanalytical method for an acetylcholinesterase inhibitor, highlighting its role in analytical chemistry (Nemani et al., 2018).

Milbemycins Synthesis : It contributed to the total synthesis of milbemycins, a group of macrolide antibiotics, underlining its significance in synthesizing complex natural products (Helliwell et al., 2005).

Synthesis of Cyclopropyl-Substituted Heterocycles : This compound was used in reactions leading to the formation of various cyclopropyl-substituted heterocyclic compounds, demonstrating its versatility in organic synthesis (Pokhodylo et al., 2010).

Mechanism of Action

Mode of Action:

The mode of action refers to the functional or anatomical changes at a cellular level induced by exposure to a substance. In the case of Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate, it likely interacts with specific cellular components, leading to downstream effects. These interactions could involve enzymatic inhibition, receptor modulation, or interference with metabolic pathways .

Biochemical Analysis

Biochemical Properties

Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate plays a crucial role in biochemical reactions due to its interaction with specific enzymes, proteins, and other biomolecules. This compound is known to interact with cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2 . These interactions are significant because COX enzymes are involved in the biosynthesis of prostaglandins, which are important mediators of inflammation and pain. The compound’s ability to inhibit COX enzymes suggests its potential as an anti-inflammatory agent. Additionally, this compound has been shown to interact with various cancer cell lines, indicating its potential as an anticancer agent .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, this compound has been observed to induce apoptosis and cause cell cycle arrest at the S phase . These effects are crucial for its potential use as an anticancer agent. Furthermore, the compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the expression of genes involved in cell proliferation and apoptosis, thereby affecting cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to COX enzymes, inhibiting their activity and reducing the production of prostaglandins . Additionally, it interacts with tubulin, a protein involved in microtubule formation, leading to the disruption of microtubule dynamics and subsequent cell cycle arrest . These interactions highlight the compound’s potential as both an anti-inflammatory and anticancer agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, making it suitable for long-term studies Long-term exposure to the compound has been observed to maintain its efficacy in inducing apoptosis and cell cycle arrest in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that lower doses of the compound can effectively inhibit COX enzymes and reduce inflammation without causing significant adverse effects . Higher doses may lead to toxicity and adverse effects, such as liver damage and gastrointestinal issues . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic reactions that convert it into various metabolites . These metabolites can then be excreted from the body or further processed by other metabolic pathways. The compound’s effects on metabolic flux and metabolite levels are still being studied to understand its full impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is known to interact with ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution . These interactions affect the compound’s localization and accumulation within cells, influencing its overall efficacy and potential side effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound has been observed to localize primarily in the cytoplasm, where it interacts with various cellular components . Additionally, it may undergo post-translational modifications that direct it to specific compartments or organelles, further influencing its activity and function . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

properties

IUPAC Name |

ethyl 3-(1,3-benzodioxol-5-yl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-2-15-12(14)6-9(13)8-3-4-10-11(5-8)17-7-16-10/h3-5H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGSBCTHYWAADNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373430 | |

| Record name | Ethyl 3-(2H-1,3-benzodioxol-5-yl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81581-27-3 | |

| Record name | Ethyl 3-(2H-1,3-benzodioxol-5-yl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

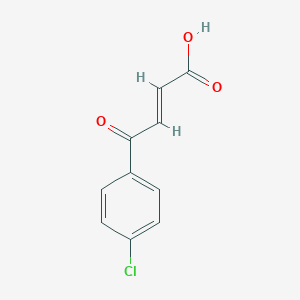

![(2,5-dioxopyrrolidin-1-yl) 6-[[2-[[(3S,5R,8R,9S,10S,12R,13S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]acetyl]amino]hexanoate](/img/structure/B182483.png)

![1-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B182499.png)